molecular formula C32H32N4O4 B15248739 1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione CAS No. 88600-69-5

1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione

Cat. No.: B15248739
CAS No.: 88600-69-5
M. Wt: 536.6 g/mol
InChI Key: PANWESYFMISZRN-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino groups and propylphenoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino groups at the 1,4,5,8 positions. This can be achieved through nitration followed by reduction. The final step involves the substitution of the 2,7 positions with 3-propylphenoxy groups, which can be done using nucleophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, affecting its function. The propylphenoxy groups may enhance the compound’s solubility and facilitate its interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione is unique due to the presence of propylphenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve .

Properties

CAS No.

88600-69-5

Molecular Formula

C32H32N4O4

Molecular Weight

536.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C32H32N4O4/c1-3-7-17-9-5-11-19(13-17)39-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)40-20-12-6-10-18(14-20)8-4-2/h5-6,9-16H,3-4,7-8,33-36H2,1-2H3

InChI Key

PANWESYFMISZRN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCC)N)N

Origin of Product

United States

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